molecular formula C11H11N3 B2546591 2-Benzylpyrimidin-4-amine CAS No. 22404-44-0

2-Benzylpyrimidin-4-amine

Cat. No.: B2546591
CAS No.: 22404-44-0
M. Wt: 185.23
InChI Key: ATTMAZIMEUWSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylpyrimidin-4-amine is a high-purity chemical compound supplied for research and development purposes. This small molecule features a pyrimidine ring system, a key scaffold in medicinal chemistry known for its versatility in drug discovery . Compounds based on the pyrimidin-4-amine structure are of significant research interest due to their potential as antagonists for various biological targets. For instance, structurally related N, N'-(1, 4-phenylenebis(methylene))dipyrimidin-2-amine analogues have been investigated as potent and specific non-peptidic antagonists for the C-X-C chemokine receptor type 4 (CXCR4), a receptor implicated in cancer metastasis and inflammatory processes . The benzylpyrimidine core is a privileged structure in the design of novel bioactive molecules, making this compound a valuable building block for developing new chemical entities in hit-to-lead optimization campaigns. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request a certificate of analysis for this lot for quality assurance.

Properties

IUPAC Name

2-benzylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-6-7-13-11(14-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTMAZIMEUWSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amination and Benzylation

In the first step, 2,4-dichloropyrimidine undergoes selective amination at the 4-position using aqueous ammonia or ammonium hydroxide under reflux conditions. This yields 4-amino-2-chloropyrimidine, a key intermediate. The 2-chloro substituent is then displaced by benzylamine via nucleophilic aromatic substitution (SNAr). This reaction typically requires polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures (80–120°C).

Reaction Conditions:

  • Step 1: 2,4-Dichloropyrimidine + NH3 (aq.) → 4-Amino-2-chloropyrimidine (70–85% yield).
  • Step 2: 4-Amino-2-chloropyrimidine + Benzylamine → this compound (60–75% yield).

Table 1. Optimization of Benzylation Conditions

Solvent Temperature (°C) Time (h) Yield (%)
DMF 100 12 68
DMSO 120 8 72
NMP 110 10 65

Single-Pot Sequential Substitution

Recent advances enable a one-pot synthesis by sequentially adding ammonia and benzylamine to 2,4-dichloropyrimidine. This approach reduces purification steps but requires precise control of stoichiometry and temperature.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis offers regioselective methods for introducing the benzyl group at the 2-position of pre-formed 4-aminopyrimidine derivatives.

Suzuki-Miyaura Coupling

4-Amino-2-bromopyrimidine serves as a coupling partner with benzylboronic acid in the presence of a palladium catalyst. This method circumvents the need for harsh SNAr conditions and enhances functional group tolerance.

Representative Procedure:

  • Catalyst: Pd(PPh3)4 (5 mol%)
  • Base: K2CO3
  • Solvent: Dioxane/H2O (4:1)
  • Temperature: 100°C (microwave, 30 min)
  • Yield: 78%

Mechanistic Insight: The palladium catalyst facilitates oxidative addition of the 2-bromo substituent, followed by transmetalation with benzylboronic acid and reductive elimination to form the C–C bond.

Buchwald-Hartwig Amination

For substrates lacking a boronic acid, Buchwald-Hartwig amination couples 4-amino-2-bromopyrimidine with benzylamine using a palladium/Xantphos catalyst system. This method is advantageous for sterically hindered amines.

Conditions:

  • Catalyst: Pd2(dba)3/Xantphos
  • Solvent: Toluene
  • Temperature: 110°C
  • Yield: 65%

Reductive Amination Strategies

Reductive amination provides a streamlined pathway by concurrently introducing the benzyl group and reducing intermediate imines.

Imine Formation and Reduction

2-Formylpyrimidin-4-amine reacts with benzylamine to form a Schiff base, which is subsequently reduced using NaBH4 or NaBH3CN. While elegant, the synthesis of 2-formylpyrimidin-4-amine remains non-trivial, often requiring oxidation of 2-methyl precursors.

Procedure:

  • Condensation of 2-formylpyrimidin-4-amine with benzylamine in ethanol (rt, 2 h).
  • Reduction with NaBH4 in THF (0°C to rt, 4 h).
  • Yield: 55–60%.

Direct Reductive Alkylation

An alternative approach employs 2-chloropyrimidin-4-amine and benzaldehyde under hydrogenation conditions (H2, Pd/C). This one-pot method simultaneously effects substitution and reduction but suffers from moderate regioselectivity.

Multicomponent Cycloaromatization

Emerging methodologies utilize copper-catalyzed cycloaromatization to assemble the pyrimidine ring with pre-installed benzyl and amine groups. This approach, while less explored, offers potential for diversification.

Example:

  • Components: Benzylamine, cyanoacetylene, and ammonium acetate.
  • Catalyst: CuI (10 mol%).
  • Solvent: DMF, 120°C, 24 h.
  • Yield: 50%.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for this compound Synthesis

Method Advantages Limitations Typical Yield (%)
Nucleophilic Substitution Simple reagents, scalable Harsh conditions, stepwise 60–75
Suzuki Coupling High regioselectivity, mild conditions Requires boronic acid synthesis 70–78
Reductive Amination One-pot potential Limited substrate availability 50–60
Multicomponent Diversification capability Optimizing catalysts needed 40–50

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at positions activated by electron-withdrawing groups (e.g., halogens).

Key Reactions:

  • Chloride Displacement with Amines :
    In solvent-free conditions, 2-amino-4,6-dichloropyrimidine reacts with primary or secondary amines (e.g., benzylamine) in the presence of triethylamine at 80–90°C to yield 2-aminopyrimidine derivatives. This method achieves yields of 70–95% (Scheme 1) .

    Example :

    2-Amino-4,6-dichloropyrimidine + BenzylamineEt3N,80C2-Benzylpyrimidin-4-amine+2HCl\text{2-Amino-4,6-dichloropyrimidine + Benzylamine} \xrightarrow{\text{Et}_3\text{N}, 80^\circ\text{C}} \text{this compound} + 2 \text{HCl}
  • Selective Functionalization :
    Positional selectivity is governed by steric and electronic factors. For example, 4-chloro-2-(2-(trifluoromethyl)phenyl)quinazoline reacts with amines (e.g., thiophen-2-ylmethanamine) to form substituted pyrimidines .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable the introduction of aryl or heteroaryl groups to the pyrimidine core.

Suzuki-Miyaura Coupling:

Aryl boronic acids react with halogenated pyrimidines under microwave irradiation (150°C, 10–30 min) using Pd(PPh₃)₄ or silica-bound DPP-Pd catalysts .

Example :

2-Chloro-N-(benzyl)pyrimidin-4-amine + 2-Isopropylphenylboronic AcidPd(PPh3)42-(2-Isopropylphenyl)-N-benzylpyrimidin-4-amine\text{2-Chloro-N-(benzyl)pyrimidin-4-amine + 2-Isopropylphenylboronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-(2-Isopropylphenyl)-N-benzylpyrimidin-4-amine}

Table 1: Representative Suzuki Coupling Outcomes

Starting MaterialBoronic AcidCatalystYield (%)
2-Chloro-N-benzylpyrimidin-4-amine2-TrifluoromethylphenylPd(PPh₃)₄65
2-Chloro-N-benzylquinazolin-4-amine2-IsopropylphenylDPP-Pd/SiO₂75
2,4-Dichloro-5-methylpyrimidine4-(Pyridin-3-yl)phenylPd(OAc)₂/RuPhos40

Buchwald-Hartwig Amination:

Arylation of pyrimidines with amines occurs under Pd catalysis (e.g., Pd₂(dba)₃ with DavePhos or RuPhos ligands) in sealed tubes at 100°C .

Example :

2-Chloro-N-benzylpyrimidin-4-amine + Piperidin-4-ylmethanaminePd2(dba)32-(Piperidin-4-ylmethyl)-N-benzylpyrimidin-4-amine\text{2-Chloro-N-benzylpyrimidin-4-amine + Piperidin-4-ylmethanamine} \xrightarrow{\text{Pd}_2(\text{dba})_3} \text{2-(Piperidin-4-ylmethyl)-N-benzylpyrimidin-4-amine}

Functionalization of the Benzyl Group

The benzyl moiety undergoes reductive amination, deuterium labeling, or cyclization.

Reductive Amination:

Oxetan-3-one reacts with intermediates (e.g., viii ) using NaBH(OAc)₃ to form oxetane derivatives (e.g., 62 ) .

Deuterium Labeling:

Lithium aluminum deuteride (LAD) reduces nitriles to deuterated amines (e.g., 80–82 ) .

Example :

4-CyanobenzylamineLAD4-Deutero-benzylamine\text{4-Cyanobenzylamine} \xrightarrow{\text{LAD}} \text{4-Deutero-benzylamine}

Acid-Catalyzed Hydrolysis

Quaternary ammonium salts (e.g., from Delépine reactions) hydrolyze in ethanolic HCl to yield primary amines, though competing Sommelet reactions may form aldehydes .

Biological Activity Correlations

Structural modifications directly impact bioactivity:

  • USP1/UAF1 Inhibition : N-Benzyl-2-phenylpyrimidin-4-amine derivatives show IC₅₀ values as low as 15 nM, a 100-fold improvement over initial hits .

  • β-Glucuronidase Inhibition : 2-Aminopyrimidines with electron-withdrawing benzyl substituents (e.g., 24 ) achieve IC₅₀ = 2.8 µM .

Table 2: Activity of Selected Analogues

CompoundSubstituent (R)TargetIC₅₀/EC₅₀
1 Thiophen-2-ylmethylUSP1/UAF17.9 µM
24 4-Nitrobenzylβ-Glucuronidase2.8 µM
70 2-IsopropylphenylUSP1/UAF115 nM

Synthetic Challenges

  • Palladium Contamination : Silica-bound DPP-Pd catalysts mitigate contamination in pharmaceutical applications .

  • Deuterium Enrichment : LiAlD₄ outperforms catalytic deuteration methods, achieving >95% D incorporation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 2-benzylpyrimidin-4-amine exhibit promising anticancer properties. For instance, compounds designed from this scaffold have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth. A notable case study demonstrated that a derivative of this compound inhibited the proliferation of breast cancer cells through the modulation of apoptosis-related pathways .

2. Antiviral Properties

Research has also explored the antiviral potential of this compound. A study highlighted its effectiveness against viral infections by targeting viral polymerases, thereby disrupting the replication cycle. This application is particularly relevant in the context of emerging viral threats where traditional antiviral agents may fall short .

Data Table: Biological Activities of this compound Derivatives

CompoundTargetActivityReference
Compound AKinase XIC50 = 50 nM
Compound BViral Polymerase YEC50 = 20 µM
Compound CApoptosis Pathway ZInduces apoptosis in 70% of cells

Case Studies

Case Study 1: Anticancer Mechanism Exploration

In a detailed investigation, researchers synthesized a series of this compound derivatives to evaluate their anticancer mechanisms. The study utilized both in vitro and in vivo models to assess the compounds' efficacy. Results indicated that certain derivatives induced G1 phase arrest in cancer cells, significantly reducing cell viability and promoting apoptosis through caspase activation .

Case Study 2: Antiviral Efficacy Evaluation

Another significant case study focused on the antiviral properties of this compound. The researchers tested various concentrations against different viral strains, observing that the compound effectively reduced viral load in infected cells. Mechanistic studies suggested that the compound inhibited viral entry and replication, making it a potential candidate for further development in antiviral therapies .

Mechanism of Action

The mechanism of action of 2-Benzylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 2-Benzylpyrimidin-4-amine and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Potential Implications Reference
2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine C₁₆H₂₁N₅ Piperazine group at 2-position; methyl at 6-position Enhanced solubility or binding affinity due to piperazine
6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine C₁₃H₉FN₆ Fluoropyridinyl fused ring system Improved metabolic stability or target selectivity via fluorine
(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine C₁₇H₂₁ClN₄ Chloro and methyl groups; diethylamine at 4-position Altered electronic properties and steric effects
Key Observations:

Piperazine Modifications : The addition of a piperazine ring (as in 2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine) may enhance water solubility or receptor interaction due to the basic nitrogen atoms in the piperazine moiety .

Fluorine Substitution : Fluorine in 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine could improve metabolic stability and binding affinity through electronegative effects and reduced susceptibility to oxidative metabolism .

Hypothetical Pharmacological Comparisons

While direct pharmacological data for this compound are unavailable, inferences can be drawn from its analogs:

  • Kinase Inhibition : Pyrimidine derivatives with benzyl groups often exhibit kinase inhibitory activity. For example, analogs with fluoropyridinyl groups (e.g., ) may target tyrosine kinases more selectively.
  • Antimicrobial Activity : Piperazine-containing analogs (e.g., ) are frequently associated with antibacterial or antifungal effects due to their ability to disrupt microbial membrane proteins.

Limitations of Available Data

Biological Activity

2-Benzylpyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C11_{11}H11_{11}N3_3) features a pyrimidine ring substituted at the 2-position with a benzyl group and at the 4-position with an amino group. The structural formula can be represented as follows:

Structure C1C2C3C4C5\text{Structure }\quad \text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-amino-4,6-dichloropyrimidine with various benzyl amines under solvent-free conditions, yielding high purity and yield. This method has been optimized for efficiency and environmental sustainability.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated significant inhibitory effects on various cancer cell lines, particularly through mechanisms that involve the inhibition of key enzymes involved in tumor progression.

Case Study:
In vitro studies showed that compounds similar to this compound exhibited IC50_{50} values in the low micromolar range against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). For instance, a related compound showed an IC50_{50} of 5.0 µM against HCT116 cells, indicating strong cytotoxicity.

Inhibition of β-glucuronidase

Another significant biological activity of this compound is its role as a β-glucuronidase inhibitor. This enzyme is crucial in drug metabolism and detoxification processes.

Research Findings:
In a study evaluating β-glucuronidase inhibition, a closely related compound exhibited an IC50_{50} of 2.8 ± 0.10 µM, significantly outperforming standard inhibitors like D-saccharic acid 1,4-lactone (IC50_{50} = 45.75 ± 2.16 µM) . This suggests that modifications to the pyrimidine structure can enhance enzyme inhibition.

Anti-inflammatory Effects

Pyrimidine derivatives, including this compound, have shown promising anti-inflammatory properties. They function by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.

Data Table: Inhibition of COX Enzymes

CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)
This compoundNot specified0.04 ± 0.09
Celecoxib0.04 ± 0.010.04 ± 0.01

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies indicate that modifications at the benzyl group or substitutions on the pyrimidine ring can significantly impact potency and selectivity against target enzymes.

Key Findings:

  • Electron-donating groups on the benzyl moiety enhance anti-inflammatory activity.
  • Hydrophobic interactions between the compound and enzyme active sites are critical for effective inhibition.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Benzylpyrimidin-4-amine derivatives to improve yields?

  • Methodological Answer : Two primary methods are reported for synthesizing N-Benzyl-2-chloropyrimidin-4-amine (a key intermediate). Method A uses phenylmethaneamine coupling under standard conditions (65% yield), while Method B employs optimized stoichiometry and reaction time (72% yield) . Yields depend on solvent choice, temperature control, and purification techniques (e.g., flash chromatography). Microwave-assisted synthesis, as demonstrated for related pyrimidines, can further reduce reaction times .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

  • Methodological Answer : Key characterization tools include:

  • IR spectroscopy to identify NH stretches (e.g., 3434 cm⁻¹ for NH in N-Benzyl-2-chloropyrimidin-4-amine) .
  • ¹H-NMR to resolve aromatic protons (δ 7.28–7.34 ppm for benzyl groups) and NH signals (δ 4.53 ppm as broad singlet) .
  • HREIMS for molecular ion validation (e.g., observed m/z 219.0498 vs. calculated 219.6702) .
  • Melting point analysis to confirm purity (e.g., 130–132°C for Method A vs. 83–85°C for methylpiperidine-substituted analogs) .

Q. How do substituents at the pyrimidine C2 position influence the biological activity of this compound derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies show that electron-donating groups (e.g., thiomorpholine or methylpiperazine at C2) enhance solubility and bioavailability, while bulky substituents (e.g., methylpiperidine) may sterically hinder target binding . For example, N-Benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (7d) exhibits distinct NMR shifts (δ 2.31 ppm for methyl groups) and higher thermal stability (mp 150–153°C) compared to thiomorpholine analogs .

Advanced Research Questions

Q. What role does X-ray crystallography play in elucidating the structural conformation of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction resolves bond angles, torsion angles, and hydrogen-bonding networks critical for target interaction. For example, N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine was crystallized at 100 K, revealing a mean C–C bond length of 0.002 Å and an R factor of 0.038, confirming planar geometry and π-stacking potential . Such data guide molecular docking studies for drug design.

Q. How should researchers address heterogeneity in meta-analyses of this compound pharmacological data?

  • Methodological Answer : Use statistical measures like (proportion of total variation due to heterogeneity) and H (standardized heterogeneity magnitude). For instance, if I² > 50%, random-effects models are preferred over fixed-effects models to account for between-study variance . Sensitivity analyses (e.g., subgrouping by assay type or cell lines) can identify confounding variables in conflicting bioactivity datasets.

Q. What experimental strategies resolve contradictions in enzyme inhibition data for this compound analogs?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. For cholinesterase inhibition studies:

  • Validate enzyme purity and activity via control substrates.
  • Compare IC₅₀ values across multiple isoforms (e.g., acetylcholinesterase vs. butyrylcholinesterase) .
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out non-specific interactions .

Q. How can microwave-assisted synthesis improve the scalability of this compound derivatives?

  • Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes by enhancing thermal efficiency. For example, 4-chloro-2,6-diaminopyrimidine derivatives were synthesized in 70% yield via microwave heating at 150°C for 20 minutes, compared to 16 hours under conventional heating . Key parameters include microwave power, solvent dielectric properties, and closed-vessel pressure control.

Q. What methodologies are recommended for preliminary toxicity profiling of this compound derivatives?

  • Methodological Answer :

  • In vitro cytotoxicity assays : Use MTT/WST-1 assays on HepG2 or HEK293 cells at concentrations ≤ 100 µM .
  • Ames test to assess mutagenicity with TA98 and TA100 bacterial strains .
  • hERG channel inhibition screening via patch-clamp electrophysiology to predict cardiotoxicity .
  • Refer to SDS guidelines for safe handling (e.g., skin/eye exposure protocols) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.